

Discovery and history of N-acetylhistidine isolation.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *N-acetylhistidine monohydrate*

Cat. No.: *B554824*

[Get Quote](#)

An In-depth Technical Guide on the Discovery and History of N-acetylhistidine Isolation

Introduction

N-acetylhistidine (NAH) is an acetylated derivative of the amino acid L-histidine.^[1] Since its discovery in the mid-20th century, it has been a subject of scientific inquiry due to its unique distribution across the animal kingdom and its proposed physiological roles, particularly in osmoregulation and cellular protection.^[1] This technical guide provides a comprehensive overview of the discovery, isolation, and historical context of N-acetylhistidine, with a focus on the foundational experimental work. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Initial Isolation

The first documented isolation of N-acetylhistidine from a biological source was reported in 1966 by Kuroda and Ikoma.^[1] They identified a diazo-positive compound in an extract from a frog's heart (Anura species).^{[1][2]} A key observation was that this substance gave a negative reaction to ninhydrin, which suggested that its amino group was blocked.^{[1][2]} Further characterization using paper chromatography with a phenol-hydrochloric acid solvent system revealed that the compound had a higher R_f value than carnosine.^{[1][2]} Through chromatographic isolation and subsequent analysis, the substance was identified as N-acetyl-L-histidine.^[2]

Following its initial discovery, N-acetylhistidine was found to be a prominent biomolecule in the brain, retina, and lens of poikilothermic (cold-blooded) vertebrates, including fish, amphibians, and reptiles.[1][3][4] In contrast, it is present in much lower concentrations in homeothermic (warm-blooded) vertebrates.[1][3][4]

Quantitative Data

The following table summarizes key quantitative data for N-acetyl-L-histidine, compiled from modern databases and historical findings.

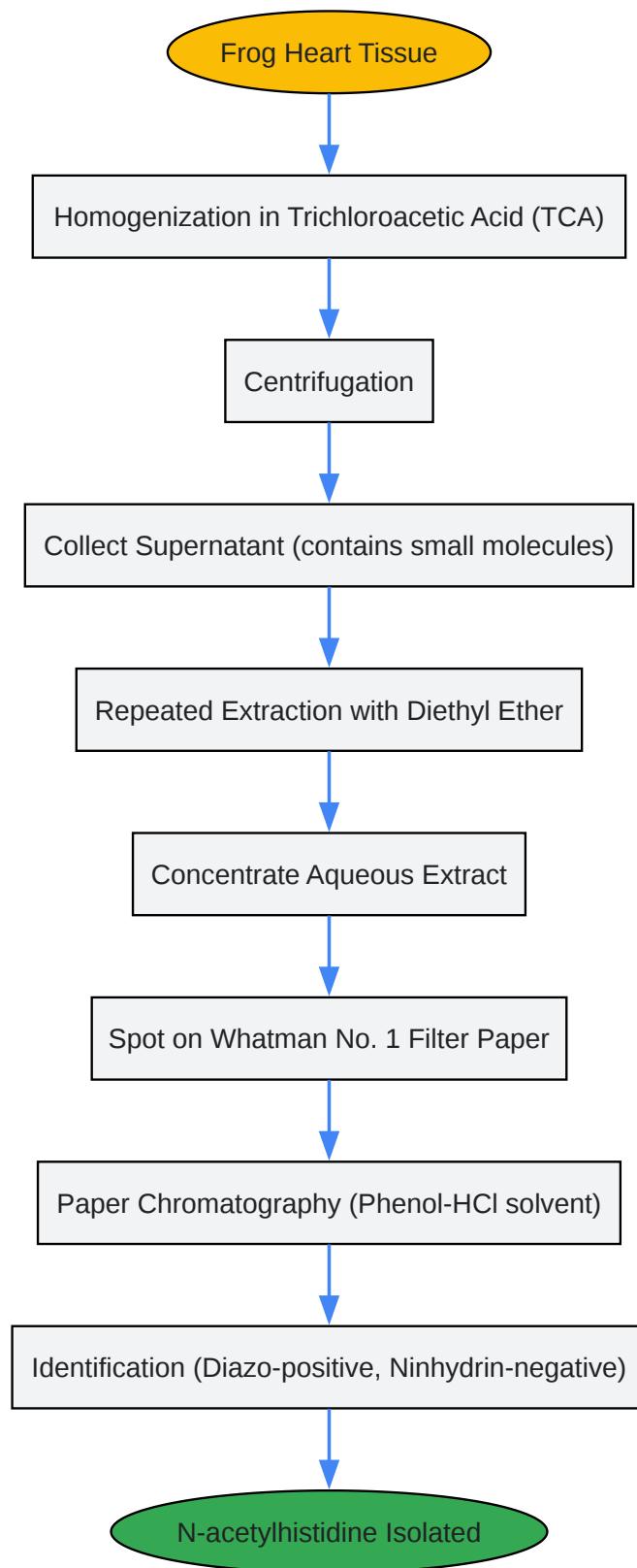
Property	Value	Source
Molecular Formula	C ₈ H ₁₁ N ₃ O ₃	--INVALID-LINK--[5]
Molecular Weight	197.19 g/mol	--INVALID-LINK--[5]
Melting Point	187 °C	Human Metabolome Database[5][6]
Water Solubility	11360 mg/L @ 25 °C (estimated)	The Good Scents Company Information System[6]
Concentration in Fish Lens	High millimolar (mM) concentrations	--INVALID-LINK--[3]
Concentration in Mammals	Significantly lower than in poikilotherms	--INVALID-LINK--[3][7]

Experimental Protocols

Reconstructed Protocol for Isolation from Frog Heart

This protocol is based on the historical account of Kuroda and Ikoma's work and common biochemical techniques of that era.[1]

Objective: To isolate and identify the unknown diazo-positive, ninhydrin-negative compound from frog heart tissue.


Materials:

- Frog hearts
- Trichloroacetic acid (TCA)
- Diethyl ether
- Phenol
- Hydrochloric acid (HCl)
- Whatman No. 1 filter paper

Procedure:

- Homogenization and Protein Precipitation:
 - Frog heart tissue was homogenized in an ice-cold solution of trichloroacetic acid to precipitate proteins.[\[1\]](#)
 - The homogenate was centrifuged, and the supernatant, containing small molecules, was collected.[\[1\]](#)
- Solvent Extraction:
 - The TCA was removed from the supernatant by repeated extractions with diethyl ether.[\[1\]](#)
- Paper Chromatography:
 - The resulting aqueous extract was concentrated and spotted onto Whatman No. 1 filter paper.[\[1\]](#)
 - A standard solution of carnosine was spotted alongside for comparison.[\[1\]](#)
 - The chromatogram was developed using a phenol-hydrochloric acid solvent system in a sealed tank to ensure solvent saturation.[\[1\]](#)
- Identification:

- The developed chromatogram was treated with reagents to visualize diazo-positive and ninhydrin-reactive spots.
- The spot corresponding to the unknown compound was compared to the carnosine standard and its R_f value was calculated.

[Click to download full resolution via product page](#)

Experimental workflow for the isolation of N-acetylhistidine.

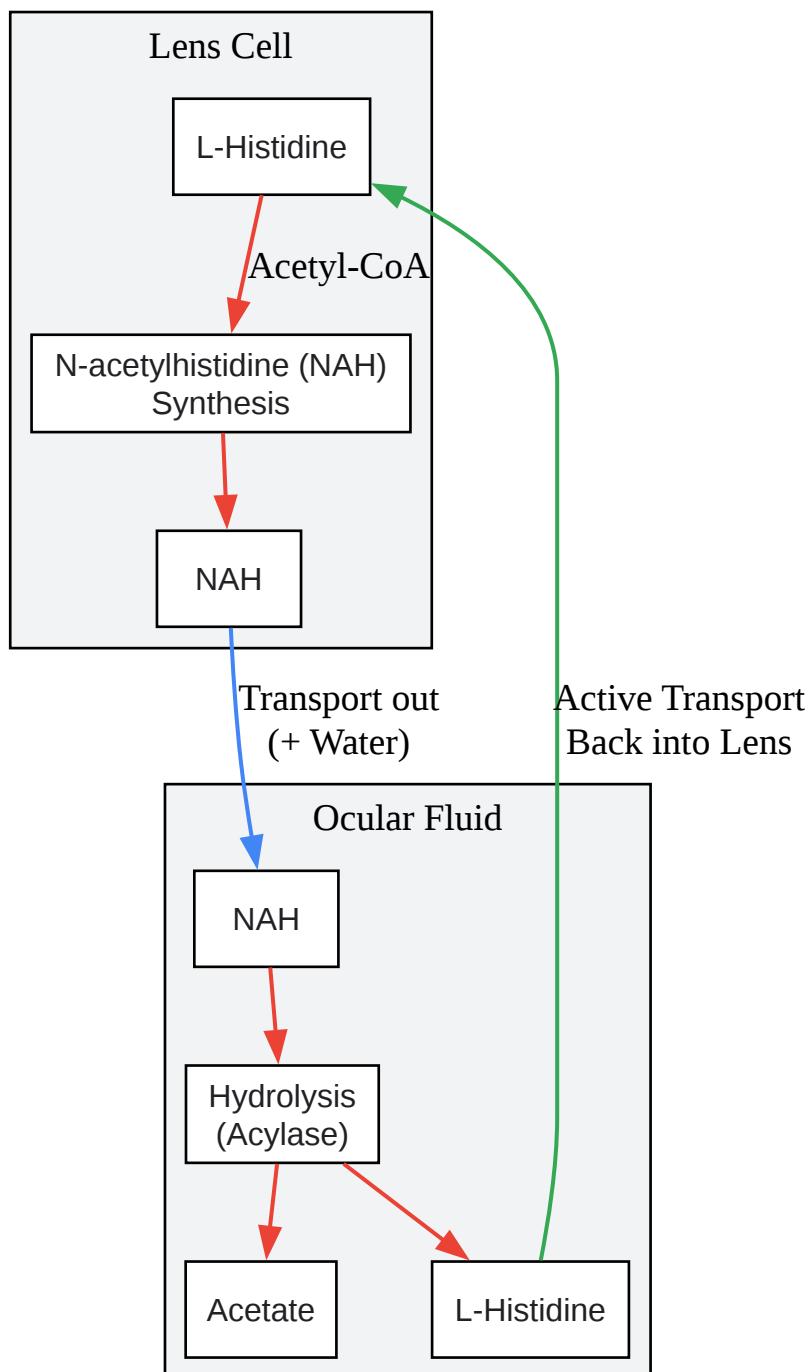
Early Chemical Synthesis

The N-acetylation of amino acids was a well-established method in the mid-20th century. A plausible method for the early chemical synthesis of N-acetylhistidine would have involved the use of acetic anhydride.[\[1\]](#)

Objective: To chemically synthesize N-acetyl-L-histidine.

Materials:

- L-histidine
- Acetic anhydride
- Ice bath
- Büchner funnel


Procedure:

- Dissolution: L-histidine is dissolved or suspended in a suitable solvent.
- Acetylation: The flask is placed in an ice bath to cool the solution. Acetic anhydride (approximately 2 molar equivalents) is added portion-wise with vigorous stirring.[\[1\]](#) The reaction is allowed to proceed for 15-30 minutes.[\[1\]](#)
- Crystallization and Isolation: After the reaction is complete, the solution is refrigerated overnight to allow for the crystallization of N-acetyl-L-histidine.[\[1\]](#) The resulting crystalline precipitate is collected by suction filtration using a Büchner funnel.[\[1\]](#)

Biological Significance and the "Molecular Water Pump" Hypothesis

A significant hypothesis regarding the function of N-acetylhistidine is its role as a "molecular water pump" (MWP) in the lens of fish.[\[1\]](#)[\[8\]](#)[\[9\]](#) This hypothesis was proposed to explain the unusual compartmentalized metabolism of NAH in the eye.[\[1\]](#)

In the fish lens, N-acetylhistidine is synthesized from L-histidine and acetyl-CoA.[1][3][8][9] However, the lens tissue itself lacks the enzyme to hydrolyze NAH.[1][3][8][9] For its breakdown, NAH is transported out of the lens into the surrounding ocular fluid, where an acylase cleaves it back into L-histidine and acetate.[1][3][8][9] The L-histidine is then actively transported back into the lens to be re-synthesized into NAH.[1][3][8][9] It is hypothesized that as NAH moves down its concentration gradient from the lens to the ocular fluid, it carries a significant number of water molecules with it, effectively pumping water out of the lens and maintaining its dehydrated state to prevent cataracts.[1][8][9]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. N-acetylhistidine isolated from frog heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for N-Acetylhistidine (HMDB0032055) [hmdb.ca]
- 7. benchchem.com [benchchem.com]
- 8. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates [mdpi.com]
- 9. N-acetyl-L-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and history of N-acetylhistidine isolation.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b554824#discovery-and-history-of-n-acetylhistidine-isolation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com